molecular formula C20H22N2O2S B10969867 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone

1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone

Cat. No.: B10969867
M. Wt: 354.5 g/mol
InChI Key: BDWUMUKOTWUYGC-UHFFFAOYSA-N
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Description

1-[4-(4-Acetylphenyl)piperazino]-2-(phenylsulfanyl)-1-ethanone is a complex organic compound that features a piperazine ring substituted with an acetylphenyl group and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-acetylphenyl)piperazino]-2-(phenylsulfanyl)-1-ethanone typically involves the reaction of piperazine with 4-acetylphenyl and phenylsulfanyl derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of piperazine with 4-fluoroacetophenone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Acetylphenyl)piperazino]-2-(phenylsulfanyl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(4-Acetylphenyl)piperazino]-2-(phenylsulfanyl)-1-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-acetylphenyl)piperazino]-2-(phenylsulfanyl)-1-ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting or activating their functions. The phenylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Acetylphenyl)piperazino]-2-(phenylsulfanyl)-1-ethanone is unique due to the presence of both the acetylphenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-phenylsulfanylethanone

InChI

InChI=1S/C20H22N2O2S/c1-16(23)17-7-9-18(10-8-17)21-11-13-22(14-12-21)20(24)15-25-19-5-3-2-4-6-19/h2-10H,11-15H2,1H3

InChI Key

BDWUMUKOTWUYGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CSC3=CC=CC=C3

Origin of Product

United States

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